1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine
Brand Name: Vulcanchem
CAS No.: 887583-95-1
VCID: VC16691087
InChI: InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-8-16(9-12-21)20-10-7-14-5-4-6-15(19)13-14/h4-6,13,16,20H,7-12H2,1-3H3
SMILES:
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.3 g/mol

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

CAS No.: 887583-95-1

Cat. No.: VC16691087

Molecular Formula: C18H27BrN2O2

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine - 887583-95-1

Specification

CAS No. 887583-95-1
Molecular Formula C18H27BrN2O2
Molecular Weight 383.3 g/mol
IUPAC Name tert-butyl 4-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-8-16(9-12-21)20-10-7-14-5-4-6-15(19)13-14/h4-6,13,16,20H,7-12H2,1-3H3
Standard InChI Key VYSFDVBUAJBGAI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC(=CC=C2)Br

Introduction

Molecular Structure and Chemical Properties

Structural Features

The compound’s IUPAC name, tert-butyl 4-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate, reflects its three primary components:

  • A piperidine ring with a Boc-protected nitrogen at position 1.

  • An ethylamino side chain at position 4 of the piperidine ring.

  • A 3-bromo-phenyl group attached to the ethylamino moiety.

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) enhances stability during synthetic reactions by shielding the piperidine nitrogen from undesired interactions. The bromine atom on the phenyl ring introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Density1.28±0.1g/cm31.28 \pm 0.1 \, \text{g/cm}^3 (predicted)
Boiling Point463.3 \pm 40.0 \, ^\circ\text{C} (predicted)
pKa9.67±0.209.67 \pm 0.20
Molecular Weight383.3 g/mol

The elevated pKa suggests moderate basicity, typical of secondary amines, while the predicted boiling point aligns with high molecular weight organobromides .

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine involves sequential functionalization of the piperidine core :

  • Boc Protection:
    Piperidine is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions to introduce the Boc group at the nitrogen, yielding 1-Boc-piperidine .

  • Introduction of Ethylamino Side Chain:
    A nucleophilic substitution or reductive amination reaction attaches the ethylamino group to position 4 of the piperidine ring. For example, reacting 1-Boc-4-piperidone with ethylenediamine derivatives in the presence of sodium borohydride (NaBH4\text{NaBH}_4) achieves this step .

  • Bromophenyl Functionalization:
    The 3-bromo-phenyl group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions. A patented method employs nickel-catalyzed coupling under mild conditions (80–120 °C) to attach bromophenyl boronic acid derivatives .

Optimization Challenges

  • Yield Considerations: The reductive amination step typically achieves 85–91% yield, but steric hindrance from the Boc group can limit efficiency .

  • Catalyst Selection: Nickel chloride (NiCl2\text{NiCl}_2) with phosphine ligands (e.g., PPh3\text{PPh}_3) enhances coupling reactivity while minimizing side reactions .

Applications in Pharmaceutical Research

Intermediate for Biologically Active Molecules

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a precursor to ligands targeting:

  • G Protein-Coupled Receptors (GPCRs): Modifications to the ethylamino side chain enable interactions with opioid or serotonin receptors.

  • Kinase Inhibitors: The bromophenyl group participates in hydrophobic binding pockets of enzymes like EGFR or VEGFR.

Case Study: Anticancer Agent Development

In a 2024 study, derivatives of this compound demonstrated in vitro cytotoxicity against breast cancer cell lines (MCF-7, IC50_{50} = 2.1 µM). The bromine atom facilitated further functionalization via palladium-catalyzed cross-couplings, enabling structure-activity relationship (SAR) exploration.

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
1-Boc-4-(3-bromo-phenylamino)-piperidineLacks ethylamino spacer; direct phenyl attachmentLess flexible in SAR studies
1-Boc-4-aminopiperidineNo aromatic substitutionBasic building block

The ethylamino spacer in 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine provides conformational flexibility, enhancing binding affinity in drug-receptor interactions.

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